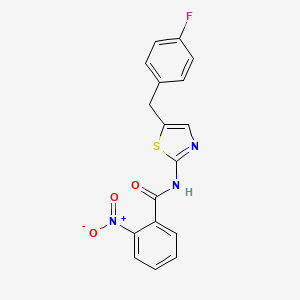

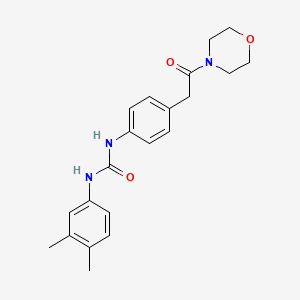

1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the transformation of 3-nitropyridin-4(1H)-one in reaction with hydrazine leads to the formation of 1H-pyrazole-3-carboxylic acid, as confirmed by independent synthesis and comparison of IR and 1H NMR spectra . Similarly, the synthesis of related compounds, such as 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, involves characterization by IR, NMR, and X-ray diffraction methods . These methods can potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic and X-ray diffraction techniques. For example, the crystal structure of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt has been determined, showing standard geometry with substituents either coplanar or perpendicular to the pyrazole ring . The molecular geometry of related compounds can be calculated using density functional methods, which are in agreement with X-ray data .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. The reactions of 1H-pyrazole-3-carboxylic acid with different binucleophiles lead to the formation of corresponding carboxamides and carboxylates, as studied by means of semi-empirical AM1 calculations . Additionally, the hydrazinolysis of nitropyridinones results in the formation of hydrazones, which upon oxidation yield 1H-pyrazole-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and reactivity. For instance, the crystal packing of pyrazole carboxylic acids is dominated by strong hydrogen bonds, and the sodium salt of 4-nitropyrazole-3,5-dicarboxylic acid shows a six-coordinated octahedral environment for the Na cation . The vibrational frequencies and chemical shift values obtained from spectroscopic data provide insights into the physical properties of these compounds . Furthermore, the energetic properties of nitropyrazoles, such as those bearing a trinitromethyl moiety, have been characterized by NMR, IR spectroscopy, and X-ray diffraction, revealing high density and promising energetic performance .

Scientific Research Applications

Synthesis and Characterization

- Hydrazinolysis of 3-nitropyridin-4(1H)-one and its derivatives leads to the formation of compounds related to 1H-pyrazole-3-carboxylic acid, highlighting a method for generating pyrazole-based structures. These findings illustrate the versatility of 3-nitropyridin derivatives in synthesizing pyrazole compounds, confirmed through spectroscopic comparison with known compounds (Smolyar, 2010).

Chemical Reactions and Derivatives

- The reaction of 3-nitropyridin derivatives with hydrazine or hydrazones has been explored, leading to various pyrazole and carbodihydrazide derivatives. This suggests the potential for diverse chemical modifications and the synthesis of complex molecules from 3-nitropyridin-2-yl precursors (Şener et al., 2002).

Applications in Material Science

- Transition metal complexes involving pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, showing potential applications in coordination chemistry and material science. These studies provide insights into the structural aspects of metal-organic frameworks and their properties, which could be relevant for catalysis, sensing, or as functional materials (Radi et al., 2015).

Biological Activity

- Pyrazole derivatives have been studied for their antitumor, antifungal, and antibacterial activities, indicating the potential pharmaceutical applications of compounds derived from or related to 1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid. The structural analysis and biological evaluations suggest specific pharmacophore sites for activity against breast cancer and microbes (Titi et al., 2020).

properties

IUPAC Name |

1-(3-nitropyridin-2-yl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-9(15)6-3-5-12(11-6)8-7(13(16)17)2-1-4-10-8/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULIGRUQIULKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC(=N2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)